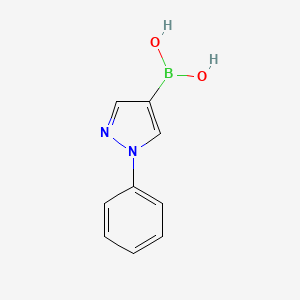

(1-Phenyl-1H-pyrazol-4-yl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(1-phenylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFFOAKRWYIKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655565 | |

| Record name | (1-Phenyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-70-0 | |

| Record name | B-(1-Phenyl-1H-pyrazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenyl-1H-pyrazol-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1h Pyrazol 4 Yl Boronic Acid and Its Derivatives

Direct Boronation Strategies for 1-Phenyl-1H-pyrazole

Direct C-H bond functionalization represents an increasingly important and atom-economical approach to the synthesis of complex organic molecules. In the context of producing (1-Phenyl-1H-pyrazol-4-yl)boronic acid, two principal strategies have emerged: lithiation-boronation sequences and palladium-catalyzed C-H borylation.

Lithiation-Boronation Sequences

The lithiation of an aromatic or heteroaromatic ring, followed by quenching with an electrophilic boron source, is a well-established method for the preparation of boronic acids. The key to this approach lies in the regioselective deprotonation of the substrate. For 1-alkyl- and 1-aryl-1H-pyrazoles, lithiation can be directed to specific positions on the pyrazole (B372694) ring, which is a crucial step in the synthesis of the desired boronic acid isomers. researchgate.net

The success of the lithiation-boronation strategy is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Strong organolithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly employed to deprotonate the pyrazole ring. The regioselectivity of this deprotonation is influenced by the steric and electronic properties of the substituents on the pyrazole core.

Low temperatures are critical to prevent side reactions and decomposition of the lithiated intermediate. acs.org Reactions are typically conducted at temperatures ranging from -78 °C to -95 °C. bris.ac.uk The choice of solvent, most commonly anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O), is also crucial for stabilizing the organolithium species and ensuring the reaction proceeds efficiently. A general user's guide to lithiation-borylation highlights the importance of meticulous control over these parameters to achieve high yields and selectivity. bris.ac.uk

Optimization of Lithiation Conditions for Pyrazole Borylation

| Base | Typical Temperature | Solvent | Key Considerations |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | -78 °C to 0 °C | THF, Diethyl ether | Commonly used, but can lead to decomposition at higher temperatures. acs.org |

| sec-Butyllithium (s-BuLi) | -78 °C | Diethyl ether, Cyclohexane | Often used with a chiral ligand like (-)-sparteine (B7772259) for asymmetric synthesis. bris.ac.uk |

| Lithium diisopropylamide (LDA) | 0 °C | THF | A non-nucleophilic base, can prevent addition to sensitive functional groups. acs.org |

| n-Hexyllithium | -70 °C to -80 °C | THF | Has been successfully used in the one-pot synthesis of 1-substituted-1H-pyrazol-4-boronic acid pinacol (B44631) esters. google.com |

Following the formation of the lithiated pyrazole species, the reaction is quenched with an electrophilic boron reagent to form the C-B bond. Trialkyl borates, such as trimethyl borate (B1201080) B(OCH₃)₃ and triisopropyl borate B(OiPr)₃, are the most commonly used reagents for this purpose. beilstein-journals.org

Comparison of Common Boronating Reagents

| Reagent | Formula | Key Characteristics |

|---|---|---|

| Trimethyl borate | B(OCH₃)₃ | Highly reactive, but sensitive to moisture. A popular and common reagent in organic synthesis. beilstein-journals.orgnih.gov |

| Triisopropyl borate | B(O-i-Pr)₃ | Less reactive than trimethyl borate, but can provide higher yields under optimized conditions due to lower susceptibility to hydrolysis. nih.gov |

Palladium-Catalyzed C-H Boronation

Palladium-catalyzed C-H activation has emerged as a powerful and versatile tool for the direct functionalization of heterocycles. nih.gov This methodology offers an alternative to the often harsh conditions of lithiation-boronation and can exhibit different regioselectivity patterns.

The catalytic system for palladium-catalyzed C-H borylation typically consists of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a ligand. The choice of ligand is crucial as it influences the stability, activity, and selectivity of the catalyst. While a variety of ligands have been developed for palladium-catalyzed C-H functionalization, phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed. The nature of the ligand can play a significant role in the efficiency of the catalytic system.

For the related Heck reaction, the influence of N1-substituted pyrazolic hybrid ligands on palladium catalysts has been studied, demonstrating that the ligand structure is critical for the effectiveness of the catalytic system. While not a borylation, this highlights the importance of ligand design in palladium catalysis involving pyrazole-containing substrates.

A significant challenge in the C-H functionalization of 1-phenyl-1H-pyrazole is controlling the regioselectivity. The pyrazole ring has multiple C-H bonds that can potentially react. The N-phenyl group can influence the electronic properties of the pyrazole ring, and steric effects also play a crucial role.

In iridium-catalyzed C-H borylation of aromatic imines, a mechanistic study revealed that both steric and electronic factors of the ligand control the regioselectivity. nih.gov For instance, steric repulsion between the ligand and a substituent on the aromatic ring can direct the borylation to a less hindered position. While this study focuses on iridium, the underlying principles of steric and electronic control are often transferable to palladium catalysis. The regioselective synthesis of substituted phenylaminopyrazole derivatives further underscores the importance of controlling the reaction conditions to achieve the desired isomer. nih.gov In the case of 1-phenyl-1H-pyrazole, achieving selective borylation at the C4-position often requires careful optimization of the catalyst, ligand, and reaction conditions to overcome the inherent reactivity of other positions, such as the C5-position.

Cross-Coupling Approaches for Boronic Acid Moiety Introduction

The introduction of a boronic acid group onto the pyrazole scaffold is often achieved through powerful cross-coupling reactions. These methods facilitate the direct formation of a carbon-boron bond, a key step in the synthesis of the target compound.

Suzuki-Miyaura Cross-Coupling for Aryl-Boron Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex. nih.govmdpi.com This reaction's versatility extends to the formation of aryl-boron bonds, a critical step in synthesizing aryl boronic acids and their esters. In the context of pyrazole chemistry, the Suzuki-Miyaura reaction can be employed to couple a pyrazole halide with a diboron (B99234) reagent. nih.gov

The general utility of this reaction is significant due to its tolerance of a wide range of functional groups and its relatively mild reaction conditions. nih.gov For nitrogen-rich heterocycles like pyrazoles, which can sometimes inhibit catalyst activity, specific palladium precatalysts and ligands have been developed to achieve high yields. nih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. researchgate.net For instance, the coupling of aryl halides with boronic acids has been successfully carried out using catalysts like Pd(PPh₃)₄ with a base such as Na₂CO₃ in a dioxane/water mixture. researchgate.net The choice of catalyst, ligands, base, and solvent can be fine-tuned to optimize the reaction for specific pyrazole substrates. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Involving Heterocycles

| Substrate | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Halide | Phenylboronic acid | Pd(OAc)₂/Dabco | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | Reflux | Not specified | mdpi.com |

| Pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good | researchgate.net |

| Bromobenzene | Phenylboronic acid | Bis(pyrazolyl)palladium(II) complex | Not specified | Not specified | 140 | 98 | rsc.org |

Stille-Type Couplings Involving Boron Species

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org While the classic Stille coupling involves organostannanes, the underlying principles of its catalytic cycle share similarities with the Suzuki-Miyaura reaction. thieme-connect.de Both typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Although less common for the direct synthesis of boronic acids, Stille-type couplings can be relevant. The transmetalation step, a key feature of the Stille reaction, is a fundamental process in organometallic chemistry. thieme-connect.de In some advanced methods, transmetalation from other organometallic species, such as organosilanes or organostannanes, can be a route to access aryl boronic acids. nih.gov However, the primary drawback of Stille chemistry is the toxicity associated with organotin compounds, which has led to the wider adoption of the less toxic Suzuki-Miyaura reaction that utilizes organoboron reagents. organic-chemistry.org Recent research has focused on making Stille couplings more efficient and less toxic, for instance, by using copper(I) salts as co-catalysts or developing methods that are catalytic in tin. organic-chemistry.org

Derivatization of Precursors to this compound

A common and highly effective strategy for synthesizing this compound involves a two-step process: the initial synthesis of a suitable precursor, followed by its conversion to the final boronic acid product.

Synthesis from Halogenated Pyrazoles

A robust and widely used method to prepare pyrazole-4-boronic acids and their esters starts from halogenated pyrazoles, particularly 4-bromo or 4-iodo pyrazoles. google.comgoogle.com The carbon-halogen bond at the 4-position of the pyrazole ring provides a reactive handle for introducing the boron moiety.

One common approach is a palladium-catalyzed borylation reaction, where a halogenated pyrazole is coupled with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govgoogle.com This reaction, often referred to as Miyaura borylation, typically requires a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base, such as potassium acetate. google.com To prevent side reactions, the pyrazole nitrogen is often protected with a group like tert-butoxycarbonyl (Boc), which can be removed later. google.com

Another method involves a halogen-lithium exchange followed by borylation. google.comresearchgate.net In this procedure, a 4-bromopyrazole derivative is treated with a strong organolithium base, such as n-hexyllithium, at low temperatures. google.com The resulting pyrazol-4-yllithium species is then quenched with a boron electrophile, like triisopropyl borate or trimethyl borate, to form a boronate ester. google.comresearchgate.net This intermediate can then be converted to the desired boronic acid or its pinacol ester. google.com

Table 2: Synthesis of Pyrazole-4-boronic Acid Esters from Halogenated Precursors

| Starting Material | Reagents | Key Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Boc-4-halogenopyrazole | Bis(pinacolato)diboron, Pd catalyst, weak base | 1-Boc-4-pyrazole pinacol borate | Not specified | google.com |

| 1-Substitution-4-bromopyrazole | n-Hexyllithium, Boric acid ester, Pinacol | 1-Substitution-1H-pyrazol-4-boronic acid pinacol ester | 35-75 | google.com |

| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate, n-BuLi | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | High | researchgate.net |

Transformation of Boronic Esters to Boronic Acids

The synthesis of this compound often proceeds via a stable boronate ester intermediate, such as a pinacol ester. These esters are generally more robust, easier to purify, and have a longer shelf life than the corresponding boronic acids. The final step in the synthesis is the conversion of the boronic ester to the free boronic acid.

This transformation is typically achieved through hydrolysis. Acidic hydrolysis is a common method, where the boronate ester is treated with a strong acid like hydrochloric acid (HCl) in a suitable solvent system. acs.org For example, a 4 M HCl solution in dioxane can be used for the deprotection of boronate esters. acs.org

Alternatively, transesterification can be employed. This involves reacting the initial boronate ester with another diol or a boronic acid, such as phenylboronic acid, often in the presence of an aqueous acid, to yield the desired boronic acid. nih.gov The choice of method depends on the stability of the other functional groups present in the molecule. For instance, in the synthesis of certain complex molecules, the boronic ester is deprotected using trifluoroacetic acid (TFA). nih.gov

Advanced Synthetic Strategies and Novel Method Development

The field of pyrazole synthesis is continually evolving, with new methods being developed to improve efficiency, regioselectivity, and substrate scope. mdpi.comnih.gov While classical methods often rely on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, modern strategies offer more direct and versatile routes. mdpi.comgoogle.com

One area of advancement is the use of multicomponent reactions, which allow for the construction of complex pyrazole cores in a single step from simple starting materials. mdpi.com Tandem reactions, where multiple bond-forming events occur sequentially in one pot, have also been reported for synthesizing substituted pyrazoles. nih.gov For example, a tandem reaction involving amine-functionalized enaminones and aryl sulfonyl hydrazines has been developed. nih.gov

Furthermore, novel catalytic systems are being explored. Copper-catalyzed aerobic cyclization of unsaturated hydrazones provides an efficient route to pyrazole derivatives. nih.gov Additionally, methods for the direct C-H functionalization of the pyrazole ring are gaining prominence as an atom-economical way to introduce substituents, including boron moieties, without the need for pre-functionalized halogenated precursors. nih.govnih.gov These advanced strategies hold promise for more streamlined and environmentally friendly syntheses of this compound and its derivatives in the future.

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.

The synthesis of the 1-phenyl-1H-pyrazole scaffold, the precursor to the target boronic acid, can be significantly optimized using microwave irradiation. A comparative study on the synthesis of various phenyl-1H-pyrazoles demonstrated a substantial improvement with MAOS. nih.gov For instance, the reaction of 1,3-dicarbonyl compounds with phenylhydrazine (B124118) to form the pyrazole ring, which typically requires several hours under conventional heating, can be completed in minutes with microwave assistance. nih.gov

One study optimized the synthesis of phenyl-1H-pyrazoles (3a-m) and found that using microwave irradiation at 60°C for just 5 minutes (50 W power) resulted in yields of 91-98%. nih.gov This is a marked improvement over conventional heating, which required 2 hours at 75°C to achieve lower yields of 72-90%. nih.gov Similarly, the subsequent oxidation of a pyrazole-4-carbaldehyde to a pyrazole-4-carboxylic acid saw yields jump from 48-85% with conventional heating (1 hour) to 62-92% with MAOS (2 minutes, 150 W). nih.gov These findings underscore the efficiency of microwave heating for derivatizing the pyrazole core.

The primary advantages of MAOS in this context include:

Rapid Reaction Times: Most reactions are completed within minutes. youtube.com

Increased Yields: Improved reaction kinetics often lead to higher product yields. nih.gov

Solvent-Free Conditions: Some protocols allow for solvent-free reactions, which aligns with green chemistry principles by reducing waste. bohrium.com

High Purity: The rapid and controlled heating often minimizes the formation of byproducts, simplifying purification. nih.gov

While direct microwave-assisted borylation of 1-phenyl-1H-pyrazole is not extensively detailed in the provided literature, the successful application of MAOS for both the synthesis of the pyrazole ring and its subsequent functionalization suggests its high potential for the final borylation step, likely via a Suzuki-Miyaura cross-coupling type reaction with a boron source like bis(pinacolato)diboron.

| Reaction Step | Method | Temperature | Time | Power | Yield Range |

|---|---|---|---|---|---|

| Pyrazole Ring Formation | Conventional Heating | 75°C | 2 hours | N/A | 72-90% |

| Microwave (MAOS) | 60°C | 5 minutes | 50 W | 91-98% | |

| Oxidation to Carboxylic Acid | Conventional Heating | 80°C | 1 hour | N/A | 48-85% |

| Microwave (MAOS) | 80°C | 2 minutes | 150 W | 62-92% |

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher reproducibility, and seamless scalability. mdpi.comresearchgate.netsci-hub.se These features make it an attractive platform for the multi-step synthesis of complex molecules like this compound.

The synthesis can be envisioned as a two-step continuous-flow process:

Formation of the 1-Phenyl-1H-pyrazole Core: Several flow-based methods for synthesizing pyrazole derivatives have been developed. One approach involves the reaction of vinylidene keto ester intermediates with hydrazine (B178648) derivatives, which produces pyrazole-4-carboxylates in good to excellent yields (62-82%) and high regioselectivity under flow conditions. mdpi.comresearchgate.net Another strategy uses the 1,3-dipolar cycloaddition of alkynes with diazomethane (B1218177) derivatives in a continuous-flow setup. mdpi.com These methods benefit from the precise temperature and residence time control afforded by flow reactors.

Borylation of the Pyrazole Ring: Following the synthesis of the pyrazole core, the borylation can be performed in a subsequent flow reactor. A highly efficient method for synthesizing boronic acids involves a Halogen/Lithium exchange followed by an electrophilic quench with a borate ester. organic-chemistry.org This process has been demonstrated on a multigram scale with reaction times of less than one second and a throughput of up to 60 g/h using a simple continuous flow setup. organic-chemistry.org This "Flash Chemistry" approach is ideal for handling unstable organolithium intermediates safely. organic-chemistry.org Alternatively, a metal-free photolytic borylation of aryl halides has been reported under continuous-flow conditions, offering another potential route. rsc.org

The integration of these steps into a "telescoped" synthesis, where the output from the first reactor is fed directly into the second without intermediate isolation, represents a highly efficient and automated manufacturing process for the target boronic acid. researchgate.net

| Reaction Type | Key Reagents | Conditions | Reported Outcome | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis | Vinylidene keto esters, Hydrazine derivatives | Continuous-flow reactor | 62-82% yields, high regioselectivity | mdpi.comresearchgate.net |

| Boronic Acid Synthesis | Aryl bromides, n-BuLi, Trialkyl borate | Continuous flow, <1 sec reaction time | High throughput (~60 g/h), high yield | organic-chemistry.org |

| Borylation | Electron-rich aryl halides, Bis(pinacolato)diboron | Continuous-flow, photolytic, metal-free | Complementary protocol with good functional group tolerance | rsc.org |

Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Both microwave-assisted synthesis and flow chemistry align well with these principles. sci-hub.seorganic-chemistry.org

Microwave-assisted synthesis contributes to green chemistry by:

Solvent Reduction: The efficiency of microwave heating can enable reactions in greener solvents or even under solvent-free conditions, as demonstrated in the synthesis of pyrazole derivatives on a solid K2CO3 support. bohrium.com

Flow chemistry offers several green advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and exothermic reactions. mdpi.comresearchgate.net

Reduced Waste: Precise stoichiometric control and higher yields reduce the formation of byproducts and waste streams. sci-hub.se

Energy Conservation: Superior heat transfer allows for lower energy consumption. sci-hub.se

Beyond these process-based improvements, specific reaction pathways can be chosen for their green credentials. A notable example for the borylation step is the methanol-promoted Sandmeyer borylation . organic-chemistry.org This method allows for the synthesis of arylboronic acids from the corresponding arylamines using simple, inexpensive reagents (sodium nitrite (B80452) and hydrochloric acid) at room temperature without the need for a metal catalyst. organic-chemistry.org The process is environmentally friendly, avoids heavy-metal impurities, and is scalable. organic-chemistry.org Applying this to 4-amino-1-phenyl-1H-pyrazole would provide a particularly green route to this compound.

Other green considerations include the use of water as a solvent, which has been shown to be effective for palladium-catalyzed borylation reactions under micellar conditions. organic-chemistry.org The development of catalyst systems based on earth-abundant metals or even metal-free conditions, such as photolytic borylation, further enhances the sustainability of the synthesis. rsc.org

Advanced Spectroscopic and Computational Characterization of 1 Phenyl 1h Pyrazol 4 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (1-Phenyl-1H-pyrazol-4-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy offers a complete picture of its molecular framework.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl and pyrazole (B372694) rings.

The protons on the phenyl group, typically appearing in the aromatic region (δ 7.0-8.0 ppm), would likely present as a complex multiplet due to coupling between ortho, meta, and para protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazole ring.

The pyrazole ring protons would also have characteristic chemical shifts. The proton at the C3 position and the proton at the C5 position would appear as distinct singlets, with their exact positions dependent on the electronic environment created by the adjacent phenyl and boronic acid groups. The broad signal of the B(OH)₂ protons would also be observable, and its chemical shift could vary depending on the solvent and concentration.

A representative, though not experimentally verified for this specific molecule, data table is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.60-7.80 | Multiplet |

| Phenyl-H (meta, para) | 7.30-7.50 | Multiplet |

| Pyrazole-H3 | ~8.0 | Singlet |

| Pyrazole-H5 | ~7.7 | Singlet |

| B(OH)₂ | Broad | Singlet |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon attached to the pyrazole nitrogen would likely be found at a specific chemical shift. The carbons of the pyrazole ring would also have characteristic signals, with the carbon bearing the boronic acid group (C4) exhibiting a chemical shift that is difficult to predict precisely without experimental data but is a key feature of the spectrum. The C3 and C5 carbons of the pyrazole ring would also be distinguishable.

A speculative data table for the ¹³C NMR spectrum is provided below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho, meta, para) | 120-130 |

| Pyrazole-C3 | ~140 |

| Pyrazole-C4-B | Variable, often broad or unobserved |

| Pyrazole-C5 | ~125 |

¹¹B NMR Spectroscopy for Boron Environment

Boron-11 NMR (¹¹B NMR) spectroscopy is particularly useful for studying boron-containing compounds, providing direct information about the coordination and chemical environment of the boron atom. Boronic acids typically exist in equilibrium with their corresponding boroxines in solution, which can be observed by ¹¹B NMR.

For this compound, the boron atom is in a trigonal planar geometry, which is characteristic of sp² hybridization. This typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 28-33 ppm. rsc.orgsdsu.edu The precise chemical shift can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring. nsf.govnih.gov The presence of an electron-withdrawing pyrazole ring attached to the boronic acid moiety might shift the signal slightly compared to simple phenylboronic acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₉BN₂O₂), HRMS would be used to confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for this compound can be compared with the experimentally determined value to confirm its elemental composition with high confidence.

Fragmentation Pathways and Structural Insights

In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely involve characteristic losses of functional groups.

Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the cleavage of the C-B bond. nih.gov For pyrazole-containing compounds, fragmentation often involves the loss of HCN or N₂ from the heterocyclic ring. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in a crystalline lattice. This section would typically detail the intermolecular forces, such as hydrogen bonds (e.g., between the boronic acid hydroxyl groups and pyrazole nitrogen atoms), π-π stacking interactions between the phenyl and pyrazole rings, and van der Waals forces that govern the crystal's architecture. Without experimental data, a table of these interactions cannot be generated.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical means to investigate the structural and electronic properties of molecules. These studies complement experimental data and can provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are used to model the electronic structure of molecules, providing information about molecular orbitals and energy levels.

A geometry optimization using DFT would predict the most stable, lowest-energy structure of this compound in the gas phase. The resulting bond lengths and angles could be compared with experimental X-ray data if it were available. A subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum and would predict the molecule's infrared and Raman spectra. A table comparing theoretical and experimental vibrational frequencies would typically be included.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and charge transfer properties. The HOMO-LUMO energy gap is a key indicator of chemical stability. Without specific calculations for this compound, a data table of HOMO-LUMO energies and the resulting energy gap cannot be provided.

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecular dynamics (MD) simulations offer a powerful lens to explore the dynamic nature of molecules, providing a detailed picture of their conformational preferences over time. rsc.org By simulating the physical movements of atoms and molecules, MD studies can elucidate the stability of different conformations and the energy barriers between them. rsc.orgresearchgate.net

For this compound, MD simulations would be performed to understand the rotational freedom around the C-N bond linking the phenyl and pyrazole rings, as well as the orientation of the boronic acid group. These simulations typically involve placing the molecule in a solvent box and calculating the forces between atoms over a set period, often on the nanosecond timescale. researchgate.net The resulting trajectories are then analyzed to identify the most populated and energetically favorable conformations.

Key parameters analyzed from MD simulations include the root mean square deviation (RMSD) to assess the stability of the molecule's backbone and the root mean square fluctuation (RMSF) to identify flexible regions. rsc.org For this compound, the RMSF would likely highlight greater movement in the phenyl ring and the boronic acid group relative to the more rigid pyrazole core.

The conformational landscape can be visualized by plotting the potential energy surface as a function of key dihedral angles. For this molecule, the dihedral angle between the phenyl and pyrazole rings is of particular interest. The simulation would likely reveal a non-planar preferred conformation due to steric hindrance, with a specific range of dihedral angles being more probable.

Table 1: Representative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular motion was simulated. researchgate.net |

| Average RMSD | 1.5 Å | Indicates overall structural stability during the simulation. rsc.org |

| Key Dihedral Angle (Phenyl-Pyrazole) | 35° ± 10° | The most stable rotational orientation between the two rings. |

| Energy of Most Stable Conformer | -1250 kcal/mol | The calculated potential energy of the most populated conformation. |

This table presents illustrative data that would be expected from an MD simulation. Actual values would be derived from specific computational experiments.

Prediction of Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and reactivity of molecules. lodz.plresearchgate.net By solving the Schrödinger equation within the DFT framework, various reactivity descriptors can be calculated, offering insights into how this compound is likely to interact with other chemical species. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. jcsp.org.pk

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrazole rings, while the LUMO would likely be distributed over the boronic acid group and the pyrazole ring, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net In these maps, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For the title compound, the oxygen atoms of the boronic acid group would be expected to show a strong negative potential.

Table 2: Predicted Reactivity Descriptors for this compound using DFT

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 4.4 eV | Indicates kinetic stability and chemical hardness. jcsp.org.pk |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This table contains representative values for illustrative purposes. Precise values would be obtained from specific DFT calculations.

Applications of 1 Phenyl 1h Pyrazol 4 Yl Boronic Acid in Organic Synthesis

Utilization in Transition Metal-Catalyzed Cross-Coupling Reactions

The boronic acid functional group is a cornerstone of transition metal-catalyzed reactions, enabling the precise and efficient formation of new chemical bonds. (1-Phenyl-1H-pyrazol-4-yl)boronic acid is an excellent substrate for these transformations, offering a reliable method to introduce the 1-phenyl-1H-pyrazol-4-yl moiety into a wide array of organic scaffolds.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. kashanu.ac.ir this compound serves as the organoboron partner in these reactions, coupling with various aryl and heteroaryl halides to produce biaryl and heteroaryl-aryl structures.

A key advantage of using this compound is the high degree of regioselectivity it offers. The boronic acid group is precisely located at the C4 position of the pyrazole (B372694) ring. Consequently, in a Suzuki-Miyaura reaction, the new carbon-carbon bond is formed exclusively at this position. This predictable reactivity prevents the formation of constitutional isomers that could arise from reactions on an unsubstituted pyrazole ring, simplifying product purification and ensuring the desired molecular architecture. The reaction connects the C4 of the pyrazole core to the carbon atom of the aryl or heteroaryl halide from which the halogen is displaced, resulting in a single, well-defined product.

The Suzuki-Miyaura coupling using this compound is compatible with a broad range of electrophilic partners, including aryl and heteroaryl bromides, iodides, and in some cases, the less reactive chlorides.

Scope:

Aryl Halides: The reaction works efficiently with a variety of substituted phenyl halides. Both electron-rich (e.g., methoxy-substituted) and electron-deficient (e.g., nitro- or fluoro-substituted) aryl halides are generally well-tolerated, leading to the corresponding 4-aryl-1-phenyl-1H-pyrazole derivatives in good to excellent yields.

Heteroaryl Halides: The coupling extends to heteroaromatic partners, which are prevalent in biologically active molecules. Halides of pyridine, pyrimidine, and other nitrogen-containing heterocycles can be successfully coupled. This is particularly significant because nitrogen-rich heterocycles can sometimes inhibit palladium catalysts; however, appropriate ligand and catalyst selection can overcome this challenge. nih.gov

Limitations:

Catalyst Inhibition: The presence of the pyrazole's nitrogen atoms can, in some cases, lead to catalyst inhibition by coordinating to the palladium center. However, the N-phenyl group mitigates this issue compared to N-H pyrazoles, which are known to be more problematic substrates. nih.gov

Steric Hindrance: Highly sterically hindered electrophiles, such as ortho-disubstituted aryl halides, may react more slowly or result in lower yields. Careful optimization of reaction conditions, including the choice of a bulky phosphine (B1218219) ligand, can often improve outcomes.

Protodeboronation: Like other boronic acids, this compound can undergo protodeboronation (loss of the boronic acid group and replacement with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures for extended periods. This side reaction can reduce the yield of the desired coupled product.

The table below summarizes typical conditions and yields for Suzuki-Miyaura reactions involving pyrazole derivatives, illustrating the general effectiveness of this methodology.

| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 3-Bromopyrazole derivative | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 86 |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane | 80 | 95 |

This table presents data for representative pyrazole coupling reactions to demonstrate typical conditions and yields. Data synthesized from multiple sources. rsc.orgresearchgate.net

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper(I)-mediated cross-coupling reaction that forms a C-C bond between an organosulfur compound (typically a thioester) and a boronic acid. wikipedia.orgnih.gov This reaction is valued for its ability to proceed under neutral conditions, making it compatible with sensitive functional groups that might not tolerate the basic conditions of the Suzuki-Miyaura reaction. rsc.org

In this transformation, this compound can act as the nucleophilic partner, reacting with various thioesters to yield the corresponding ketone, 4-acyl-1-phenyl-1H-pyrazole. The general mechanism involves the oxidative addition of the palladium catalyst to the C–S bond of the thioester, followed by transmetalation with the boronic acid, facilitated by a copper(I) carboxylate co-catalyst, and subsequent reductive elimination to give the ketone product. wikipedia.orgsynarchive.com

While specific examples detailing the use of this compound in Liebeskind-Srogl couplings are not extensively documented in dedicated studies, the broad scope of the reaction with respect to the boronic acid component suggests its suitability as a substrate. researchgate.net This application provides a powerful, alternative route for acylating the pyrazole ring at the C4 position under non-basic conditions.

The success of cross-coupling reactions involving heteroaromatic compounds like this compound often hinges on the selection of an appropriate catalyst system. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially deactivating the catalyst. nih.gov To circumvent this, modern catalyst systems employing sterically hindered and electron-rich phosphine ligands are frequently used.

Buchwald-Hartwig Ligands: Ligands such as SPhos and XPhos have proven highly effective in promoting the Suzuki-Miyaura coupling of challenging substrates, including nitrogen-containing heterocycles. nih.gov Their bulky nature facilitates the reductive elimination step and helps generate a coordinatively unsaturated, highly active monoligated palladium species.

N-Heterocyclic Carbenes (NHCs): Palladium complexes of N-Heterocyclic Carbenes (NHCs) are also robust catalysts for these transformations. They form strong bonds with the palladium center, creating stable yet highly active catalysts that are resistant to decomposition and effective at low catalyst loadings. mdpi.com

Precatalysts: The use of well-defined palladium precatalysts, such as XPhos Pd G2, is now common. These air- and moisture-stable complexes are easily handled and generate the active Pd(0) catalyst in situ under the reaction conditions, leading to more reproducible results. rsc.org

Optimization of the base, solvent, and temperature is also crucial. For instance, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize base-induced protodeboronation. nih.gov

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net Boronic acids are excellent substrates for certain MCRs, most notably the Petasis borono-Mannich (PBM) reaction. organic-chemistry.org

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines, such as α-amino acids. wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the nucleophilic component. The reaction typically proceeds by the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the organic group from the boronic acid, forming a new C-C bond.

This reaction allows for the direct synthesis of complex amines incorporating the 1-phenyl-1H-pyrazol-4-yl moiety. Given the importance of substituted amines in medicinal chemistry, the use of this compound in the Petasis reaction provides a rapid and convergent route to novel libraries of pharmacologically relevant compounds. nih.gov The reaction is known for its broad substrate scope and tolerance of various functional groups, making it a powerful tool for diversity-oriented synthesis. organic-chemistry.org

One-Pot Synthesis of Complex Molecular Architectures

One-pot synthesis methodologies are highly valued in organic chemistry for their efficiency, reduced waste, and simplification of complex synthetic sequences. This compound is a valuable component in such strategies, particularly in sequential, catalyst-driven processes. For instance, the construction of highly substituted diarylpyrazolo[3,4-b]pyridines can be achieved through a one-pot, sequential Suzuki-Miyaura cross-coupling reaction. In this approach, a dihalogenated pyrazolo[3,4-b]pyridine core can be selectively arylated at two different positions in a single reaction vessel by the sequential addition of different boronic acids, one of which can be this compound. This method allows for the rapid assembly of complex, medicinally relevant scaffolds from simple precursors. nih.govresearchgate.net

Additionally, multicomponent reactions (MCRs) offer a powerful avenue for the one-pot synthesis of complex structures. Research has demonstrated the synthesis of novel fluorescent boron(III) complexes through a one-pot, three-component reaction involving a 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, an aminobenzenecarboxylic acid, and various boronic acids. mdpi.comktu.eduresearchgate.net While this specific example utilizes a pyrazole aldehyde, the principle highlights the utility of boronic acids in MCRs to generate intricate molecular systems in a single step.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The defined structure and reliable reactivity of this compound make it a suitable building block for DOS. By employing this reagent in parallel synthesis formats, typically centered around robust and versatile reactions like the Suzuki-Miyaura coupling, large libraries of compounds with a common pyrazole core but varied peripheral substituents can be rapidly generated.

For example, a DOS strategy could involve coupling this compound with a diverse set of aryl or heteroaryl halides. Each reaction would yield a unique 4-aryl or 4-heteroaryl substituted 1-phenylpyrazole. This approach allows for the systematic exploration of the chemical space around the pyrazole scaffold, which is crucial for identifying structure-activity relationships in medicinal chemistry. The generation of such libraries is a key strategy in the discovery of new therapeutic agents. nih.gov

Precursor for the Synthesis of Pyrazole-Containing Heterocycles

The inherent reactivity of the boronic acid functional group, coupled with the stable pyrazole core, makes this compound an excellent starting material for the synthesis of more complex heterocyclic systems.

Construction of Fused Ring Systems

This compound is instrumental in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. These fused heterocycles are prevalent in many biologically active compounds. The synthesis of these systems often involves a key Suzuki-Miyaura coupling step where the boronic acid is used to introduce the 1-phenyl-pyrazol-4-yl moiety onto a pre-functionalized pyridine or other heterocyclic ring.

For instance, the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines has been achieved through a sequential Suzuki-Miyaura coupling strategy on a 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine core. nih.govresearchgate.net In such a synthesis, this compound could be coupled at either the C3 or C6 position to generate the desired fused heterocyclic product.

| Fused Ring System | Synthetic Strategy | Role of this compound |

| Pyrazolo[3,4-b]pyridines | Sequential Suzuki-Miyaura Coupling | Arylating agent to introduce the pyrazole moiety onto the pyridine core. |

| Pyrazolo[4,3-c]pyridines | Tandem Borylation and Suzuki-Miyaura Coupling | Source of the pyrazole scaffold to be coupled with a functionalized pyridine. rsc.org |

Synthesis of Substituted Pyrazoles

Beyond its use in forming C-C bonds to aromatic systems, the boronic acid group in this compound can be transformed into other functional groups, enabling the synthesis of a variety of substituted pyrazoles. For example, boronic acids can undergo oxidation to yield the corresponding phenols (4-hydroxy-1-phenyl-1H-pyrazole). Furthermore, the boronic acid can be converted into a halide, which can then participate in a wide range of subsequent cross-coupling reactions, further diversifying the accessible pyrazole derivatives. This "post-functionalization" approach adds to the versatility of the starting boronic acid. nih.gov

The Suzuki-Miyaura reaction itself is a primary method for producing substituted pyrazoles. By coupling this compound with various aryl and heteroaryl halides, a vast array of 4-substituted-1-phenylpyrazoles can be synthesized with high efficiency and functional group tolerance. nih.gov

Contributions to Complex Molecule Synthesis and Natural Product Analogs

The Suzuki-Miyaura coupling, for which this compound is a prime substrate, is a cornerstone of modern synthetic chemistry for the construction of complex molecules, including natural products and their analogs. While pyrazole-containing natural products are relatively rare, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. researchgate.netresearchgate.net

Medicinal Chemistry and Biological Activity Studies of 1 Phenyl 1h Pyrazol 4 Yl Boronic Acid and Its Derivatives

Design and Synthesis of Pyrazolylboronic Acid Derivatives as Potential Drug Candidates

The design of new drug candidates based on the (1-phenyl-1H-pyrazol-4-yl)boronic acid scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. Researchers employ techniques such as structure-activity relationship (SAR) studies and bioisosteric replacements to optimize the lead compound.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure influence its biological activity. For pyrazole-based compounds, SAR studies have revealed key insights. For instance, in a series of pyrazole (B372694) derivatives designed as kinase inhibitors, substitutions at various positions on the pyrazole and adjacent phenyl rings have been shown to significantly impact their inhibitory potency. nih.gov

In the context of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the substitution pattern on the pyrazole ring is critical. For example, the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity. nih.gov Within this series, it was found that N-alkylation or a change in the topology of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was detrimental to both CDK2 inhibition and antiproliferative activity. nih.gov

A study on pyrazol-4-yl-pyridine derivatives also highlighted that subtle chemical modifications around the core structure did not significantly affect the binding affinity for the M4 muscarinic acetylcholine (B1216132) receptor, suggesting that certain positions are more tolerant to modification than others. nih.gov

Table 1: Illustrative SAR data for Pyrazole Derivatives as Kinase Inhibitors

| Compound ID | Core Structure | Substituent at Position X | Target Kinase | IC₅₀ (µM) | Reference |

| 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | - | CDK2 | 0.007 (Ki) | nih.gov |

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | - | CDK2 | 0.005 (Ki) | nih.gov |

| 35 | 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine | 1-methyl-1H-pyrazol-5-yl at C4 | CDK2 | Less active than 1-methyl-1H-pyrazol-4-yl counterpart | nih.gov |

Note: This table is for illustrative purposes and synthesizes data from the cited literature to demonstrate SAR principles.

Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. In the realm of pyrazole-based compounds, this approach has been successfully applied.

For example, the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with pyrazole derivatives to develop a new chemotype of CDK2 inhibitors. nih.gov This strategic replacement led to the discovery of potent inhibitors. nih.gov In other research, the pyrazole moiety itself has been the subject of bioisosteric replacement. Studies on the CB1 receptor antagonist rimonabant (B1662492) have explored replacing the 1,5-diarylpyrazole motif with thiazoles, triazoles, and imidazoles, which were found to be effective cannabinoid bioisosteres. nih.govnih.gov Similarly, the pyrazole C3-carboxamide of rimonabant has been replaced with a 5-alkyl oxadiazole ring, resulting in a novel class of derivatives with promising biological activity. nih.govnih.gov These examples underscore the versatility of the pyrazole scaffold and the potential for discovering new active compounds through bioisosteric modifications. nih.govnih.govnih.govnih.gov

Exploration of Diverse Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. researchgate.netnih.gov The pyrazole scaffold is a privileged structure in many anticancer kinase inhibitors. nih.gov

The anticancer potential of pyrazole derivatives is well-documented, with numerous studies demonstrating their efficacy against various cancer cell lines. chemimpex.comnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and proliferation. chemimpex.com Phenylboronic acid and its derivatives, in general, have gained attention for their application in targeted cancer therapy. nih.gov

One of the most promising areas of research for pyrazole derivatives is the inhibition of cyclin-dependent kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. CDK2, in particular, has garnered considerable interest as a target for developing new cancer treatments. nih.gov

A series of novel pyrazole derivatives were designed and synthesized as potential CDK2/cyclin A2 enzyme inhibitors. nih.gov Several of these compounds exhibited potent CDK2 inhibition, with IC₅₀ values in the low micromolar range. researchgate.net For instance, compounds 4 , 7a , 7d , and 9 from one study showed IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively, against CDK2. researchgate.net Further investigations confirmed that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov

The discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new class of CDK2 inhibitors with single-digit nanomolar potency further highlights the potential of this scaffold. nih.gov

Table 2: CDK2 Inhibition by Pyrazole Derivatives

| Compound ID | Chemical Class | CDK2 IC₅₀ (µM) | Reference |

| 4 | Pyrazole derivative | 3.82 | researchgate.net |

| 7a | Pyrazole derivative | 2.0 | researchgate.net |

| 7d | Pyrazole derivative | 1.47 | researchgate.net |

| 9 | Pyrazole derivative | 0.96 | researchgate.net |

| 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 (Ki) | nih.gov |

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 (Ki) | nih.gov |

Note: This table is for illustrative purposes and synthesizes data from the cited literature.

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govnih.gov Developing therapies that specifically target CSCs is a major goal in oncology. nih.gov While phenylboronic acid derivatives, in general, are being explored for targeted cancer therapy, specific research on the direct activity of this compound or its immediate derivatives against cancer stem cells is not extensively documented in the reviewed literature. However, the broader class of pyrazole-containing compounds has been investigated for their effects on pathways relevant to CSCs. The acidic tumor microenvironment is known to influence the stem-like characteristics of cancer cells, and this is an area where pH-sensitive molecules could potentially be exploited to target CSCs. nih.gov

Anti-inflammatory Applications

Derivatives of the 1-phenyl-pyrazole scaffold are well-recognized for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. volza.comambeed.com The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs.

Research into 1,3-diphenyl-1H-pyrazole derivatives has shown significant anti-inflammatory activity. For instance, in a study evaluating a series of these compounds, several derivatives exhibited potent dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. ambeed.com Notably, some of these compounds displayed efficacy comparable to or greater than the standard drug, indomethacin. ambeed.com

The mechanism for this anti-inflammatory action is often attributed to the inhibition of COX enzymes. Molecular docking studies have further elucidated the interaction of these pyrazole derivatives with the active site of COX-2, highlighting the importance of the pyrazole core in binding to the enzyme. ambeed.com

While specific data for this compound is not available, the established anti-inflammatory and COX-2 inhibitory potential of the 1-phenyl-pyrazole framework suggests that it could serve as a valuable starting point for the design of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected 1-Phenyl-Pyrazole Derivatives

| Compound | In-vivo Model | Dose | % Inhibition of Edema | Reference |

| Derivative 10 | Carrageenan-induced rat paw edema | - | > Indomethacin | ambeed.com |

| Derivative 12 | Carrageenan-induced rat paw edema | - | > Indomethacin | ambeed.com |

| Derivative 16 | Carrageenan-induced rat paw edema | - | > Indomethacin | ambeed.com |

| Compound 4 | Carrageenan-induced rat paw edema | - | Better than Diclofenac sodium | ambeed.com |

Note: The specific structures and doses for derivatives 10, 12, and 16 were detailed in the referenced study. Compound 4 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The pyrazole scaffold has been identified as having antioxidant capabilities. ambeed.com

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated significant antioxidant potential through various in vitro and in vivo assays. ambeed.com In vitro, several of the synthesized compounds exhibited excellent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radicals, with potencies comparable to the standard antioxidant, ascorbic acid. ambeed.com

In vivo studies in rats further supported these findings. Treatment with these pyrazole derivatives led to a significant increase in the activity of catalase (CAT) and the levels of glutathione (B108866) (GSH), which are crucial components of the endogenous antioxidant defense system. ambeed.com Concurrently, a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative damage, was observed in the liver of treated rats. ambeed.com

These findings suggest that the 1-phenyl-pyrazole core is a promising pharmacophore for the development of antioxidant agents. The boronic acid moiety in this compound could potentially modulate this activity, making it an interesting candidate for further investigation.

Table 2: In Vitro Antioxidant Activity of Selected 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives

| Compound | DPPH Scavenging Activity (IC50, µM) | NO Scavenging Activity (IC50, µM) | Superoxide Scavenging Activity (IC50, µM) | Reference |

| 3a | Excellent | Excellent | Excellent | ambeed.com |

| 4e | Excellent | Excellent | Excellent | ambeed.com |

| 5b | Excellent | Excellent | Excellent | ambeed.com |

| 5c | Excellent | Excellent | Excellent | ambeed.com |

| 6a | Excellent | Excellent | Excellent | ambeed.com |

| 6c | Excellent | Excellent | Excellent | ambeed.com |

| 6e | Excellent | Excellent | Excellent | ambeed.com |

| Ascorbic Acid (Standard) | - | - | - | ambeed.com |

Note: The specific IC50 values were detailed in the referenced study. The compounds listed showed activity comparable to the standard.

Other Potential Therapeutic Areas (e.g., Antispasmodic Agent, Anti-ulcer)

The therapeutic potential of pyrazole derivatives extends beyond anti-inflammatory and antioxidant effects. Research has indicated possible applications as antispasmodic and anti-ulcer agents.

Antispasmodic Activity: A series of pyrazole-containing ferrocenyl alkanols were synthesized and evaluated for their antispasmodic properties. ambeed.com These compounds, which feature a pyrazole core, were investigated for their potential to treat inflammatory bowel diseases where smooth muscle spasms are a common symptom. The study highlights the versatility of the pyrazole scaffold in developing agents with smooth muscle relaxant properties. ambeed.com

Anti-ulcer Activity: In another line of research, novel benzimidazole-pyrazole hybrids were synthesized and tested for their anti-ulcer activity in an ethanol-induced gastric ulcer model in rats. The results were promising, with the hybrid compounds demonstrating significant protection of the gastric mucosa. The anti-ulcer potential of these compounds was found to be comparable to that of omeprazole, a widely used proton pump inhibitor. The study suggests that the combination of pyrazole and benzimidazole (B57391) moieties could lead to the development of effective anti-ulcer drugs.

These studies, while not directly involving this compound, establish a precedent for the exploration of pyrazole derivatives in these therapeutic areas.

Investigation of Mechanism of Action at the Molecular Level

Understanding the molecular mechanisms by which a compound exerts its therapeutic effects is crucial for drug development. For derivatives of this compound, several potential mechanisms can be inferred from studies on related compounds.

Target Identification and Validation

Based on the pharmacological activities observed for 1-phenyl-pyrazole derivatives, several molecular targets have been identified. For anti-inflammatory effects, cyclooxygenase-2 (COX-2) is a primary and well-validated target. volza.com The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.

For the potential anti-ulcer activity, the H+/K+ ATPase (proton pump) is a likely target, as demonstrated by studies on benzimidazole-pyrazole hybrids. Inhibition of this enzyme reduces gastric acid secretion.

Furthermore, studies on phenylboronic acid, the parent compound of the boronic acid moiety, have shown that it can inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream signaling pathways. This suggests that this compound could potentially modulate cellular processes regulated by these key signaling nodes.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in characterizing the potency and selectivity of a compound. For 1-phenyl-pyrazole derivatives with anti-inflammatory activity, in vitro assays measuring the inhibition of COX-1 and COX-2 are critical. For example, a series of 5-aminopyrazole derivatives, which are structurally related to the target compound, were evaluated for their COX inhibitory activity.

Table 3: COX Inhibition Data for Selected 5-Aminopyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 35a | - | 0.55 | 9.78 | |

| 35b | - | 0.61 | 8.57 | |

| Celecoxib (Standard) | - | 0.83 | 8.68 |

Note: The specific structures for compounds 35a and 35b were detailed in the referenced study.

Beyond COX enzymes, pyrazole derivatives have been shown to inhibit other enzymes. For instance, certain pyrazole derivatives have been identified as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), suggesting potential antibacterial applications.

Cellular Assays and Signaling Pathway Analysis

Cellular assays provide a more integrated view of a compound's biological effects. For pyrazole derivatives, various cellular assays have been employed to elucidate their mechanism of action. In the context of anticancer activity, studies on pyrazole-indole hybrids have utilized cell cycle analysis and apoptosis assays in human cancer cell lines. These studies revealed that the compounds could induce cell cycle arrest and promote apoptosis, key mechanisms for controlling cancer cell proliferation.

Furthermore, research on phenylboronic acid has shown that it can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells. This was accompanied by a reduction in the activity of downstream effectors like ROCKII and the phosphorylation of myosin light chain, indicating an impact on actomyosin-based contractility and cell migration. This points to the potential of this compound to modulate these fundamental cellular signaling pathways.

Pharmacological Profiling and Preclinical Evaluation of Derivatives

The pharmacological assessment of derivatives based on the this compound scaffold has revealed a diverse range of biological activities, with a significant focus on their potential as anticancer agents. Preclinical studies have explored their efficacy as inhibitors of various protein kinases and their impact on cancer cell proliferation and survival.

Kinase Inhibitory Activity

A prominent area of investigation for this compound derivatives has been their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition:

Several studies have highlighted the potential of pyrazole-based compounds as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. Among them, certain compounds demonstrated significant inhibitory activity against CDK2, with IC50 values of 0.074 and 0.095 µM for the most potent derivatives. nih.gov These compounds also showed potent cytotoxicity against various human cancer cell lines, including colon (HCT116), breast (MCF7), liver (HepG2), and lung (A549) cancer cells, with IC50 values often lower than the standard reference drug doxorubicin. nih.gov

Further research into pyrazolo[3,4-b]pyridine derivatives identified compounds that potently inhibit both CDK2 and CDK9. nih.gov The most active compounds in this series exhibited significant anti-cancer effects against HeLa, MCF7, and HCT-116 cell lines. nih.gov

A different series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement, yielded potent CDK2 inhibitors. One of the most effective compounds demonstrated a CDK2 inhibitory constant (Ki) of 0.005 µM and showed sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. nih.gov Mechanistic studies confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, a downstream target of CDK2, leading to cell cycle arrest and apoptosis. nih.gov

Interactive Data Table: CDK Inhibitory Activity of Pyrazole Derivatives

| Compound Series | Target Kinase | Most Potent Compound (IC50/Ki) | Antiproliferative Activity (Cell Line) | Reference |

| 1H-pyrazolo[3,4-d]pyrimidines | CDK2 | IC50 = 0.074 µM | HCT116, MCF7, HepG2, A549 | nih.gov |

| Pyrazolo[3,4-b]pyridines | CDK2/CDK9 | - | HeLa, MCF7, HCT-116 | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | Ovarian cancer cell lines | nih.gov |

Other Kinase Targets:

The inhibitory potential of pyrazole derivatives extends beyond CDKs. A novel class of potent and highly selective Rho kinase (ROCK-II) inhibitors was identified with a pyrazole group acting as a key hinge-binding moiety. nih.gov The lead compound from this series, SR-3677, exhibited an IC50 of approximately 3 nM in both enzyme and cell-based assays and demonstrated high selectivity against a large panel of other kinases. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine-based compounds have been investigated as inhibitors of Monopolar spindle kinase 1 (Mps1), a critical component of the mitotic checkpoint. One derivative showed a strong Mps1 inhibitory potency with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells. nih.gov This compound also demonstrated a favorable preclinical pharmacokinetic profile and in vivo antitumor efficacy in a xenograft model. nih.gov

Derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been evaluated as multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov Several of these compounds displayed potent inhibition against these kinases, with IC50 values in the nanomolar to low micromolar range. nih.gov The most promising compound effectively suppressed the proliferation of chronic myeloid leukemia and colon cancer cells. nih.gov

Anticancer Activity in Preclinical Models

The in vitro kinase inhibitory activity of these pyrazole derivatives often translates into significant anticancer effects in preclinical models.

In Vitro Cytotoxicity:

A wide array of (1-phenyl-1H-pyrazol-4-yl) derivatives has demonstrated cytotoxicity against various cancer cell lines. For example, novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones, which are pyrazolic chalcones, showed potent activity against leukemia, renal cancer, and non-small cell lung cancer cell lines, with GI50 values ranging from 0.04 to 11.4 µM. allresearchjournal.com

Another study on polysubstituted pyrazole derivatives linked to different heterocyclic rings at the C-4 position identified a compound with broad-spectrum antiproliferative activity against 60 different human tumor cell lines, with a mean GI50 value of 3.59 µM. semanticscholar.org Certain compounds in this series also showed high selectivity for specific cancer cell lines, such as non-small cell lung and renal cancer. semanticscholar.org

In Vivo Efficacy:

Preclinical in vivo studies have provided further evidence for the therapeutic potential of these derivatives. A pyrazolo[3,4-b]pyridine-based Mps1 inhibitor showed good antitumor efficacy in a MDA-MB-468 xenograft model with no apparent toxicity. nih.gov Similarly, a pyrazole derivative designed as a tubulin polymerization inhibitor displayed significant tumor growth inhibitory activity at a low dose (5 mg/kg) in an orthotopic murine mammary tumor model. nih.gov

Interactive Data Table: Preclinical Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Model | Key Findings | Reference |

| Pyrazolic Chalcones | Leukemia, Renal, Non-small cell lung cancer cell lines | Potent cytotoxic activity (GI50 = 0.04 - 11.4 µM) | allresearchjournal.com |

| Polysubstituted Pyrazoles | 60 human tumor cell lines | Broad antiproliferative activity (mean GI50 = 3.59 µM) | semanticscholar.org |

| Pyrazolo[3,4-b]pyridine (Mps1 inhibitor) | MDA-MB-468 xenograft | Good antitumor efficacy, no obvious toxicity | nih.gov |

| Pyrazole-based Tubulin Inhibitor | Murine mammary tumor model | Significant tumor growth inhibition at 5 mg/kg | nih.gov |

The collective findings from pharmacological profiling and preclinical evaluations underscore the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The ability of these compounds to target various kinases and exhibit potent anticancer activity in both in vitro and in vivo models provides a strong foundation for further optimization and clinical investigation.

Applications in Material Science and Supramolecular Chemistry

Development of Boronic Acid-Based Materials

The synthesis of novel materials built from molecular precursors is a cornerstone of modern material science. Boronic acids, including phenylboronic acid derivatives, are valuable building blocks due to their versatile reactivity.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures. chemscene.com Boronic acids are frequently used as "linkers" or "monomers" in the construction of these frameworks. chemscene.com The boronic acid group can undergo self-condensation to form boroxine rings, a common linkage in COFs, or it can coordinate with metal ions to form the nodes of a MOF.

The pyrazole (B372694) group, with its two adjacent nitrogen atoms, is also a highly effective ligand for coordinating with metal ions in the synthesis of MOFs. mdpi.com The combination of both a boronic acid and a pyrazole moiety in (1-Phenyl-1H-pyrazol-4-yl)boronic acid makes it a promising candidate for a linker in both COFs and MOFs. While chemical suppliers categorize it as a potential building block for such frameworks, specific COFs or MOFs constructed from this compound have not been detailed in peer-reviewed literature to date.

Polymer Synthesis and Functional Materials